Didesethyl Chloroquine
CAS No.: 4298-14-0
Cat. No.: VC21344683
Molecular Formula: C14H18ClN3
Molecular Weight: 263.76 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 4298-14-0 |
---|---|
Molecular Formula | C14H18ClN3 |
Molecular Weight | 263.76 g/mol |
IUPAC Name | 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |
Standard InChI | InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18) |
Standard InChI Key | GYEDIFVVTRKXHP-UHFFFAOYSA-N |
SMILES | CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES | CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
Appearance | Brown Solid |
Melting Point | 135-137°C |
Chemical Structure and Properties
Molecular Composition
Didesethyl Chloroquine is characterized by the molecular formula C14H18ClN3, representing the structure formed after the removal of both ethyl groups from the parent compound chloroquine. The standard molecular weight of this compound is approximately 267.79 g/mol, though this may vary slightly depending on specific isotopic compositions . The compound features a quinoline ring system with a chlorine substituent at position 7, connected to a pentane-1,4-diamine side chain.
Structural Variants
A deuterated variant of this compound, Didesethyl Chloroquine-d4, has been synthesized for analytical purposes, particularly for use as an internal standard in quantitative analyses. This deuterated analog incorporates four deuterium atoms in place of hydrogen atoms in the pentane chain, specifically at positions 1,1,2,2, resulting in minimal structural alteration while providing a distinguishable mass for analytical detection .
Nomenclature and Identification
Several synonyms exist for Didesethyl Chloroquine in scientific literature, including:
-
N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine
-
4-[(4-Amino-1-methylbutyl)amino]-7-chloroquinoline
This compound is identified in metabolic studies as M3 when discussing chloroquine metabolism, distinguishing it from other metabolites such as N-desethyl-chloroquine (M1) and N-oxide derivatives (M2) .
Metabolic Formation and Significance
Metabolic Pathway
Didesethyl Chloroquine represents the product of sequential N-deethylation reactions of chloroquine. While N-desethyl-chloroquine (DCQ, also labeled as M1) constitutes the major primary metabolite of chloroquine, Didesethyl Chloroquine (DDCQ or M3) emerges as a secondary metabolite through further deethylation . This sequential deethylation process is primarily catalyzed by specific cytochrome P450 enzymes.
Enzymatic Mechanisms
The formation of Didesethyl Chloroquine involves enzymatic catalysis primarily mediated by cytochrome P450 enzymes. Research indicates that while chloroquine's primary metabolism to N-desethylchloroquine occurs via CYP2C8 and CYP3A4, with CYP2D6 potentially playing a role at lower concentrations, the subsequent deethylation to form Didesethyl Chloroquine likely involves similar enzymatic pathways . This metabolic cascade represents a classic example of phase I biotransformation reactions involving N-dealkylation processes.
Analytical Detection and Quantification
Biomimetic Analysis Systems
Research involving biomimetic oxidation systems has demonstrated the ability to generate Didesethyl Chloroquine through catalysis with metalloporphyrins. Specifically, iron(II) porphyrin (FeTPPS) immobilized on silica derivatives has been shown to catalyze the formation of Didesethyl Chloroquine at remarkable concentrations . This finding has significant implications for analytical methodologies and understanding chloroquine's metabolic profile.
Analytical Markers
In analytical studies, Didesethyl Chloroquine is often identified through mass spectrometry by the characteristic mass shift of -28 units (for each deethylation) compared to the parent chloroquine molecule. The deuterated variant (Didesethyl Chloroquine-d4) is particularly valuable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses due to its nearly identical chemical behavior but distinguishable mass .
Comparative Metabolic Profiles
Species-Dependent Metabolism
The metabolic formation of Didesethyl Chloroquine demonstrates notable species-dependent variations. Table 1 summarizes the comparative metabolic profiles observed across different species and systems:
Species/System | Primary Metabolite | Secondary Metabolites | DDCQ Formation |
---|---|---|---|
Human in vivo | N-desethyl-chloroquine (M1) | Didesethyl Chloroquine (M3) | Minor but detectable |
Human microsomes | N-desethyl-chloroquine (M1) | Not consistently detected | Not consistently detected |
Rat microsomes | N-desethyl-chloroquine (M1) | N-oxide derivative (M2) | Not prominently detected |
Mouse microsomes | N-desethyl-chloroquine (M1) | N-oxide derivative (M2) - highest levels | Not prominently detected |
Biomimetic systems (FeTPPS) | N-desethyl-chloroquine (M1) | Didesethyl Chloroquine (M3), M4, M5, M6 | Remarkable amounts with immobilized FeTPPS |
This species and system-dependent variation in metabolic profiles emphasizes the importance of comprehensive metabolic characterization when evaluating pharmacokinetic properties of chloroquine and related compounds .
Related Compound Metabolism
Hydroxychloroquine, a structural analog of chloroquine, undergoes similar metabolic pathways, with desethylhydroxychloroquine as its major metabolite. This biotransformation is mediated by cytochrome P450 enzymes, specifically CYP2D6, 2C8, 3A4, and 3A5 . The parallel metabolic pathways between chloroquine and hydroxychloroquine highlight conserved biotransformation processes for these structurally related compounds.
Pharmacological Relevance
Pharmacokinetic Considerations
Understanding the formation and properties of Didesethyl Chloroquine contributes significantly to comprehensive pharmacokinetic profiling of chloroquine. The sequential deethylation process extends the metabolic cascade, potentially influencing drug clearance rates and exposure profiles. This information becomes particularly relevant when evaluating drug-drug interactions, as compounds that modulate the activity of the involved CYP enzymes may alter the formation rate of this metabolite .
Analytical Applications
Deuterated Standards
The deuterated form, Didesethyl Chloroquine-d4, serves critical functions in analytical chemistry, particularly in quantitative analysis of chloroquine and its metabolites. As an internal standard, it compensates for variations in sample preparation and instrument response, enabling more accurate quantification. The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the chemical behavior of the molecule .
Metabolic Profiling
The identification and quantification of Didesethyl Chloroquine in biological samples serves as a valuable marker for assessing chloroquine metabolism. Particularly in research contexts focusing on pharmacogenomic variations or drug-drug interactions, monitoring this metabolite can provide insights into altered metabolic pathways or impaired enzymatic function .
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